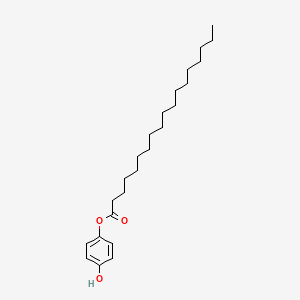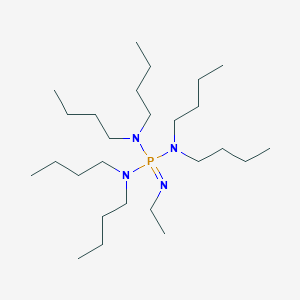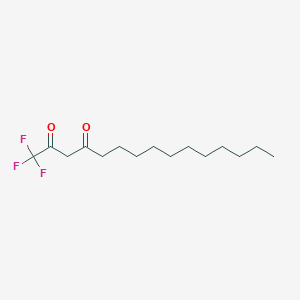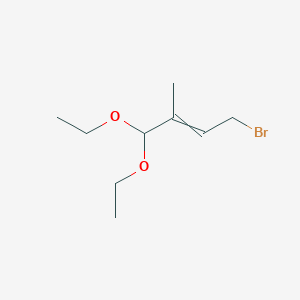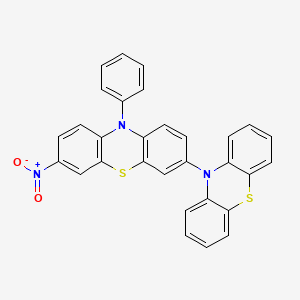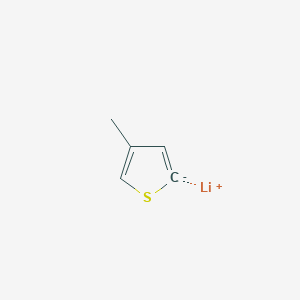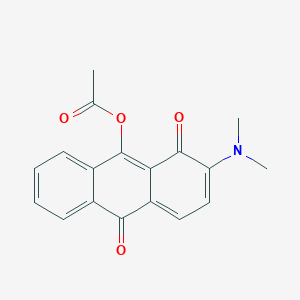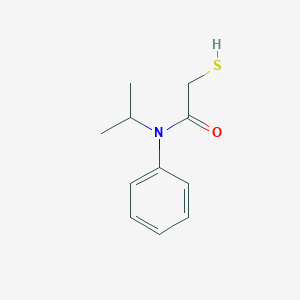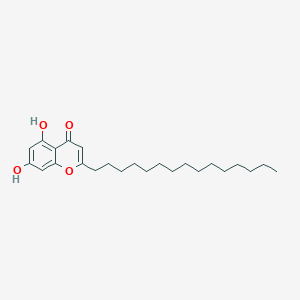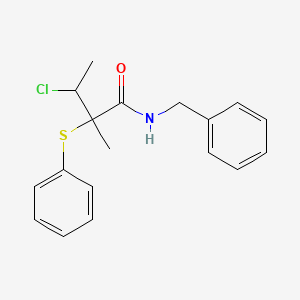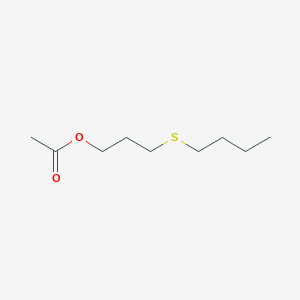
3-(Butylsulfanyl)propyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Butylsulfanyl)propyl acetate is an organic compound with the molecular formula C9H18O2S. It is an ester formed from the reaction of butyl mercaptan and propyl acetate. This compound is known for its distinctive odor and is used in various applications, including as a flavoring agent and in the synthesis of other chemical compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butylsulfanyl)propyl acetate typically involves the esterification reaction between butyl mercaptan and propyl acetate. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a continuous esterification process. This involves the use of a packed column reactor where the reactants are continuously fed, and the product is continuously removed. The reaction is typically carried out at elevated temperatures and may involve the use of a distillation column to separate the product from unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Butylsulfanyl)propyl acetate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the acetate group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted esters or thioesters.
Wissenschaftliche Forschungsanwendungen
3-(Butylsulfanyl)propyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound’s distinctive odor makes it useful in olfactory studies and as a marker in biological assays.
Medicine: It is investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.
Industry: It is used as a flavoring agent in the food industry and as a fragrance in the cosmetic industry.
Wirkmechanismus
The mechanism of action of 3-(Butylsulfanyl)propyl acetate involves its hydrolysis to release butyl mercaptan and propyl acetate. The ester linkage is susceptible to hydrolysis under acidic or basic conditions, leading to the formation of the corresponding alcohol and acid. The released butyl mercaptan can interact with various molecular targets, including enzymes and receptors, through its thiol group.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butyl acetate: An ester with a similar structure but without the sulfur atom.
Propyl acetate: Another ester with a similar structure but without the butylsulfanyl group.
Butyl mercaptan: A thiol compound with a similar sulfur-containing group.
Uniqueness
3-(Butylsulfanyl)propyl acetate is unique due to the presence of both an ester and a thiol group in its structure. This combination allows it to participate in a wide range of chemical reactions and makes it useful in various applications, from flavoring agents to intermediates in organic synthesis.
Eigenschaften
CAS-Nummer |
86163-91-9 |
|---|---|
Molekularformel |
C9H18O2S |
Molekulargewicht |
190.31 g/mol |
IUPAC-Name |
3-butylsulfanylpropyl acetate |
InChI |
InChI=1S/C9H18O2S/c1-3-4-7-12-8-5-6-11-9(2)10/h3-8H2,1-2H3 |
InChI-Schlüssel |
SVXGRPMOQRUSFN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCSCCCOC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



